3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a complex organic compound classified within the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. This particular compound features two methyl groups located at the 3 and 6 positions of the benzofuran ring, which significantly influences its chemical properties and biological activities.
The compound can be identified by its IUPAC name, which is 3,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. Its molecular formula is with a molecular weight of approximately 192.21 g/mol. The compound is often studied for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The synthesis of 3,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several methods:
The synthesis may involve multiple stages, including purification steps like recrystallization or chromatography to isolate the final product effectively. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields.
The molecular structure of 3,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid features a benzofuran core with carboxylic acid functionality at one end and two methyl substituents at positions three and six. This arrangement contributes to its unique chemical reactivity.
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (e.g., temperature, solvent) can significantly affect the outcome of these reactions. For example, esterification typically requires an acid catalyst and heat to drive the reaction towards completion.
The mechanism of action for 3,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid primarily involves its interactions with biological targets at the molecular level:
Research into its mechanism often involves biochemical assays to assess its efficacy and potency in various biological systems.
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has potential applications in several scientific fields:
The methyl group positioning at C3 and C6 of the dihydrobenzofuran scaffold profoundly modulates PPAR subtype selectivity. The 3,6-dimethyl configuration creates a steric and electronic environment that favors PPARγ binding over PPARα/δ isoforms. Molecular docking simulations reveal that the C3 methyl group occupies a hydrophobic subpocket in the PPARγ ligand-binding domain (LBD), forming van der Waals contacts with Leu330, Leu333, and Ile326. This interaction stabilizes helix H12 in the active conformation, a critical requirement for coactivator recruitment [2] [5].
The C6 methyl substituent enhances selectivity by sterically hindering access to the smaller PPARδ ligand-binding cavity. Comparative studies of unsubstituted versus methyl-substituted analogs demonstrate a 15-fold increase in PPARγ transactivation potency for the 3,6-dimethyl derivative (Table 1). The ortho-disubstitution pattern creates optimal ligand dimensions (≈8 Å × 12 Å) that match the PPARγ binding site topology while exceeding the preferred volume for PPARδ [4] [5].
Table 1: PPAR Transactivation Potency (EC₅₀, μM) of Dihydrobenzofuran Derivatives
Compound | PPARα | PPARγ | PPARδ | Selectivity Ratio (γ/α/δ) |
---|---|---|---|---|
Unsubstituted DHBF-CA | 12.4 ± 1.2 | 8.7 ± 0.9 | 6.2 ± 0.7 | 1 : 1.4 : 2.0 |
6-Methyl-DHBF-CA | 9.8 ± 0.8 | 2.1 ± 0.3 | 15.3 ± 1.5 | 1 : 0.2 : 1.6 |
3,6-Dimethyl-DHBF-CA | 18.5 ± 2.1 | 0.6 ± 0.05 | 23.7 ± 2.4 | 1 : 0.03 : 1.3 |
3-Methyl-DHBF-CA | 15.2 ± 1.5 | 3.4 ± 0.4 | 9.8 ± 1.0 | 1 : 0.2 : 0.6 |
The fixed stereochemistry at C3 creates a chiral center that constrains rotational freedom, enabling selective bioisosteric optimization. The quaternary carbon at the 3-position prevents epimerization, a significant advantage over flexible chain analogs that adopt multiple conformations. When the carboxylic acid moiety is replaced with tetrazole or acyl sulfonamide bioisosteres, the 3-methyl group maintains optimal spatial orientation of the acidic pharmacophore toward the PPARγ Ser289 residue [2] [4].
The 6-methyl group permits regioselective halogenation for radiolabeling or covalent targeting strategies without disrupting core interactions. Bromination at the 5-position (ortho to C6-methyl) yields a pharmacologically active analog (5-bromo-3,6-dimethyl-DHBF-CA) that retains >85% PPARγ binding affinity. This positions the 3,6-dimethyl scaffold as a versatile platform for probe molecule development and click chemistry applications. The combined steric effects of the 3- and 6-methyl groups create a protease-resistant core that enhances metabolic stability, with human microsomal studies showing 3.2-fold increased half-life versus unmethylated analogs [4] [5].
X-ray crystallography of related dihydrobenzofuran systems reveals a coplanar orientation between the heterocyclic ring and pendant phenyl groups when engaged with nuclear receptors. The envelope conformation of the dihydrofuran ring positions the 3-methyl group perpendicular to the molecular plane, filling a conserved hydrophobic cleft in PPAR isoforms. This conformation generates a 17° dihedral angle between the benzofuran system and the carboxylic acid plane, aligning the acidic proton for hydrogen bonding with Tyr473 in PPARγ [4] [6].
Molecular dynamics simulations show that the 6-methyl substituent reduces conformational flexibility by 40% compared to unmethylated analogs, as measured by root-mean-square fluctuation (RMSF) values. This rigidity preorganizes the ligand for optimal binding, reducing the entropic penalty upon PPARγ engagement. The C2-C3 bond partial saturation prevents π-electron delocalization beyond the benzene ring, maintaining charge separation that facilitates electrostatic complementarity with the LBD [4] [6]. Nuclear Overhauser effect (NOE) spectroscopy confirms that the 3-methyl group forces the C2-carboxylic acid into a pseudo-axial orientation that mimics the bioactive conformation of endogenous fatty acid ligands.
Systematic replacement of the carboxylic acid moiety reveals tetrazole as the most effective bioisostere for PPARγ activation, enhancing both potency and metabolic stability. The 3,6-dimethyl scaffold tolerates this modification with only a 2.3-fold loss in transactivation efficacy versus the parent acid (Table 2). This contrasts sharply with PPARα activity, which declines by >15-fold, indicating that electronic modulation at C2 differentially affects subtype selectivity [2] [7].
Table 2: Bioisostere Effects on PPARγ Activation (Relative EC₅₀)
C2 Bioisostere | Relative Potency | Lipophilicity (clogP) | Acidity (pKa) | Plasma Stability (t₁/₂, h) |
---|---|---|---|---|
Carboxylic Acid (parent) | 1.00 | 2.8 ± 0.1 | 4.2 ± 0.1 | 3.5 ± 0.4 |
Tetrazole | 2.17 | 1.9 ± 0.2 | 4.8 ± 0.2 | 8.7 ± 0.9 |
Acyl Sulfonamide | 5.43 | 3.1 ± 0.3 | 5.6 ± 0.3 | 6.2 ± 0.7 |
Hydroxamic Acid | 8.91 | 1.5 ± 0.2 | 9.1 ± 0.2 | 2.1 ± 0.3 |
3,5-Disubstituted Isoxazole | 12.85 | 2.7 ± 0.2 | 6.9 ± 0.3 | 5.8 ± 0.6 |
The electron-withdrawing nature of the tetrazole ring (pKa ≈ 4.8) enhances hydrogen-bond donor capacity while reducing plasma protein binding. This modification increases cellular permeability by 3.7-fold in Caco-2 assays, attributed to the tetrazole's zwitterionic character at physiological pH. For carboxylic acid derivatives, the ortho-heterocyclic oxygen reduces pKa to ≈4.2 through inductive effects, significantly enhancing ionization state complementarity with the PPARγ polar activation site [6] [7]. Quantum mechanical calculations demonstrate that the HOMO electron density localized on the carboxylic acid oxygen decreases by 18% in the 3,6-dimethyl analog versus unmethylated derivatives, fine-tuning electrostatic interactions with the receptor's charge clamp residues.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0